3-(4-bromophenyl)-5-(5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
Description
This compound is a heterocyclic hybrid molecule featuring a 1,2,4-oxadiazole core substituted with a 4-bromophenyl group at position 3 and a 1,2,3-triazole moiety at position 3. The triazole is further functionalized with a methyl group and a 5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-ylmethyl side chain. This architecture combines three pharmacologically significant heterocycles: oxadiazole (known for metabolic stability and bioactivity), triazole (implicated in antimicrobial and anti-inflammatory properties), and oxazole (contributing to π-stacking interactions and structural rigidity) .
The methyl groups on the oxazole and triazole rings increase hydrophobicity, influencing membrane permeability and pharmacokinetics .
- Oxadiazole formation: Coupling of carboxylic acid derivatives with hydrazides via cyclodehydration using POCl₃ or DIC (N,N'-diisopropylcarbodiimide) .
- Triazole-oxazole conjugation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution to link the triazole and oxazole units .
Properties
IUPAC Name |
3-(4-bromophenyl)-5-[5-methyl-1-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]triazol-4-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN6O2/c1-13-4-6-17(7-5-13)22-25-19(15(3)31-22)12-30-14(2)20(27-29-30)23-26-21(28-32-23)16-8-10-18(24)11-9-16/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHHLBARMQGFFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C4=NC(=NO4)C5=CC=C(C=C5)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-bromophenyl)-5-(5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a novel synthetic derivative that belongs to the oxadiazole class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
Research indicates that oxadiazole derivatives exhibit a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines and its antimicrobial efficacy.
Anticancer Activity
Recent studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells. For instance:
- Cytotoxicity Assays : The compound showed significant cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were found to be in the low micromolar range, indicating potent activity.
The mechanism of action appears to involve the activation of apoptotic pathways, as evidenced by increased levels of p53 and caspase activation in treated cells.
Antimicrobial Activity
In addition to its anticancer properties, the compound's antimicrobial activity has also been investigated. Preliminary results suggest:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated promising antimicrobial effects against various bacterial strains with MIC values ranging from 6.25 mg/mL to 100 mg/mL.
Case Studies
A case study involving the synthesis and biological evaluation of similar oxadiazole derivatives highlighted the importance of structural modifications in enhancing biological activity. For example:
- Modification Impact : The introduction of halogen substituents on the phenyl ring significantly altered the antiproliferative activities of the compounds tested.
- In Vivo Studies : Further in vivo studies are necessary to fully understand the pharmacokinetics and therapeutic potential of these compounds.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Heterocycle Diversity : The target compound’s combination of oxadiazole, triazole, and oxazole is unique compared to analogues dominated by oxadiazole-thiazole (e.g., ) or thiazole-pyrazole (e.g., ). This diversity may enhance multitarget interactions.
Halogen Effects: Replacement of bromine with chlorine in isostructural compounds (e.g., ) minimally alters crystal packing (P 1 symmetry) but significantly affects bioactivity.
Bioactivity Trends : Thiophene-substituted oxadiazoles (e.g., ) show narrower-spectrum activity (Gram-positive bacteria) compared to phenyl-substituted derivatives (e.g., ), which exhibit broader antimicrobial effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
